

Validating the Structure of Quinoxalin-2-ylmethanamine: A 2D NMR-Based Comparative Guide

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Compound of Interest

Compound Name: Quinoxalin-2-ylmethanamine

Cat. No.: B143339

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For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized compounds is a critical step in the discovery pipeline. Quinoxaline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making their correct structural assignment paramount. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for validating the structure of **Quinoxalin-2-ylmethanamine**, supported by predictive experimental data and detailed protocols.

Unambiguous Structure Determination with 2D NMR

While one-dimensional (1D) NMR (^1H and ^{13}C) provides essential information about the chemical environment of individual nuclei, complex spin systems and signal overlap in aromatic regions can often lead to ambiguity. 2D NMR spectroscopy disperses this information into a second dimension, revealing correlations between nuclei and providing a definitive map of the molecular structure. The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments serves as the gold standard for structural validation in solution.^{[1][2]}

Predicted ^1H and ^{13}C NMR Data for Quinoxalin-2-ylmethanamine

The following tables summarize the predicted ^1H and ^{13}C chemical shifts for **Quinoxalin-2-ylmethanamine**. These predictions are foundational for interpreting the 2D NMR correlation data.

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity
H3	8.65	s
H5	8.05	dd
H6	7.70	td
H7	7.75	td
H8	8.00	dd
CH ₂	4.10	s
NH ₂	1.80 (broad)	s

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
C2	154.0
C3	145.0
C4a	142.0
C5	130.0
C6	129.5
C7	129.0
C8	128.5
C8a	141.5
CH ₂	45.0

2D NMR Correlation Data Summary

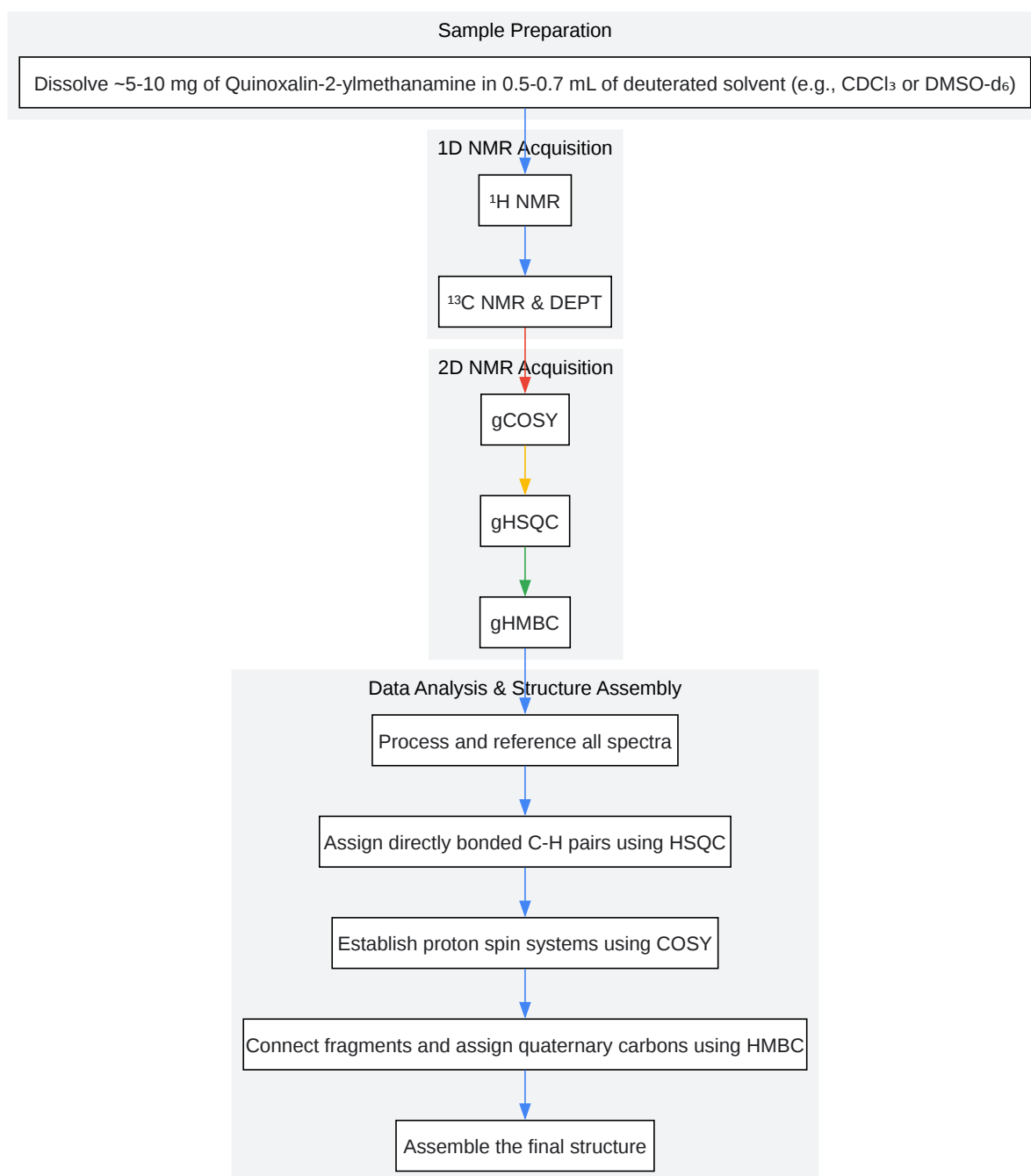
The expected correlations from COSY, HSQC, and HMBC experiments provide the necessary linkages to assemble the structure of **Quinoxalin-2-ylmethanamine**.

Table 3: Predicted 2D NMR Correlations

Experiment	Correlation Type	Expected Cross-Peaks
COSY	¹ H- ¹ H	H5-H6, H6-H7, H7-H8
HSQC	¹ H- ¹³ C (1-bond)	H3-C3, H5-C5, H6-C6, H7-C7, H8-C8, CH ₂ -CH ₂
HMBC	¹ H- ¹³ C (2-3 bonds)	H3 to C2, C4a; H5 to C4a, C7; H6 to C8, C4a; H7 to C5, C8a; H8 to C6, C8a; CH ₂ to C2, C3

Experimental Workflow for 2D NMR Structural Validation

The logical flow of experiments is crucial for efficient and accurate structure determination. The following diagram illustrates the typical workflow.



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Workflow for 2D NMR structural validation.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, other analytical methods provide complementary information. However, for complete structural isomer differentiation, they often fall short.

Table 4: Comparison of Analytical Techniques

Technique	Information Provided	Advantages	Limitations
2D NMR (COSY, HSQC, HMBC)	Definitive through-bond atomic connectivity. ^{[1][3]}	Provides unambiguous structural determination in solution. ^[1]	Requires larger sample amounts and longer acquisition times compared to MS.
Mass Spectrometry (MS)	Molecular weight and fragmentation patterns.	High sensitivity, requires very small sample amounts.	Does not differentiate between isomers with the same mass.
Infrared (IR) Spectroscopy	Presence of functional groups (e.g., N-H, C=N, aromatic C-H).	Fast and non-destructive.	Provides limited information on the overall carbon skeleton and connectivity.
X-ray Crystallography	Absolute 3D structure in the solid state.	Provides the most definitive structural information.	Requires a suitable single crystal, which can be difficult to obtain.

For a comprehensive and unambiguous structural assignment of **Quinoxalin-2-ylmethanamine** and similar molecules in their solution state, 2D NMR remains the gold standard analytical technique.^[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

Sample Preparation

- Weigh approximately 5-10 mg of the synthesized **Quinoxalin-2-ylmethanamine**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
- Ensure the sample is fully dissolved to avoid line broadening.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

¹H NMR:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s

¹³C{¹H} NMR:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

gCOSY:

- Pulse Program: cosygpqf

- Number of Scans: 8
- Increments: 256
- Spectral Width: Same as ^1H NMR in both dimensions

gHSQC:

- Pulse Program: hsqcedetgpsisp2.2
- Number of Scans: 4
- Increments: 256
- $^1\text{J}(\text{C},\text{H})$ Coupling Constant: 145 Hz

gHMBC:

- Pulse Program: hmbcgpndqf
- Number of Scans: 16
- Increments: 256
- Long-range Coupling Constant: Optimized for 8 Hz

By following these protocols and analyzing the resulting 2D NMR spectra, researchers can confidently validate the structure of **Quinoxalin-2-ylmethanamine** and its derivatives, ensuring the integrity of their chemical entities for further research and development.

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